Malathion diacid

Immunotoxicology Basophil Degranulation Metabolite Safety

Generic malathion or monoacid standards lack the specificity needed for definitive biomonitoring and pharmaceutical impurity quantification. Malathion diacid (CAS 1190-28-9) is the polar, terminal detoxification metabolite that ensures accurate calibration in LC-MS/MS and GC-MS workflows. • Preferred urinary biomarker for human malathion exposure assessment via isotope dilution MS-distinct from environmental contamination. • Specified impurity reference standard for ANDA/NDA pharmaceutical QC per USP, EP, JP, and BP monographs. • Distinct C18 retention and negative ESI ionization properties enable selective, matrix-interference-free quantification.

Molecular Formula C6H11O6PS2
Molecular Weight 274.3 g/mol
CAS No. 1190-28-9
Cat. No. B072559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalathion diacid
CAS1190-28-9
Molecular FormulaC6H11O6PS2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)SC(CC(=O)O)C(=O)O
InChIInChI=1S/C6H11O6PS2/c1-11-13(14,12-2)15-4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
InChIKeyNIUNKPWHNGMQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malathion Diacid: Analytical Reference Standard


Malathion diacid (O,O-Dimethyl S-(1,2-dicarboxyethyl) phosphorodithioate, CAS 1190-28-9) is a primary carboxylic acid metabolite of the organophosphate insecticide malathion . It is formed via carboxylesterase-mediated hydrolysis of the parent compound and represents a key biomarker for malathion exposure in both environmental and biological monitoring applications . Its physicochemical properties, including a molecular weight of 274.25 g/mol and a logP of approximately 1.82, confer significantly enhanced water solubility relative to malathion, a characteristic that is foundational to its utility as a reference standard for quantifying human and environmental exposure .

Why Malathion Diacid Cannot Be Substituted


Generic substitution of malathion diacid with other malathion-related compounds—such as the parent insecticide, the monoacid metabolite, or the potent oxon impurity—is precluded by fundamental differences in physicochemical properties, biological activity, and analytical suitability. Malathion diacid is a terminal, polar detoxification product , whereas the parent malathion is a hydrophobic, nonpolar cholinesterase inhibitor [1]. The monoacid metabolite exhibits different biological activity profiles, and impurities like isomalathion are orders of magnitude more potent enzyme inhibitors [2]. For accurate calibration in LC-MS/MS or GC-MS biomonitoring workflows, only the pure diacid reference standard provides the necessary specificity and quantitative reliability .

Malathion Diacid vs. Analogs: Comparative Performance


Basophil Histamine Release vs. Malaoxon

In a comparative in vitro study using human peripheral blood basophils (HPBB), malathion diacid induced significantly less histamine release than the toxic metabolites malaoxon and isomalathion [1]. This demonstrates a more favorable safety profile for the terminal detoxification product.

Immunotoxicology Basophil Degranulation Metabolite Safety

Enhanced Polarity for Urinary Biomonitoring

Malathion diacid exhibits dramatically different physicochemical properties compared to the parent insecticide, which underpins its utility as a urinary biomarker and its distinct environmental behavior. The diacid is significantly more polar and water-soluble [1].

Physicochemical Properties Biomonitoring Environmental Chemistry

Certified Purity for Regulatory Analysis

Commercially available malathion diacid reference standards are certified to a minimum purity of 99% by HPLC , fulfilling the stringent requirements for calibration and method validation in residue analysis and biomonitoring. This level of purity is not guaranteed for other related compounds offered as technical-grade materials.

Analytical Chemistry Method Validation Reference Materials

Urinary Biomarker in Occupational Exposure

Field studies of agricultural workers demonstrate that malathion diacid (DCA) and monoacid (MCA) are the most prominent urinary metabolites following dermal and inhalation exposure, confirming the diacid's role as a primary and reliable biomarker [1]. The rapid clearance of these acids enables effective monitoring of recent exposure.

Occupational Exposure Biomonitoring Toxicokinetics

Malathion Diacid: Key Applications


Occupational Biomonitoring

As a primary and polar urinary metabolite, malathion diacid is the preferred analytical target for quantifying human exposure to malathion. Its detection in urine using isotope dilution GC/MS or LC-MS/MS provides a reliable and specific measure of absorbed dose, distinct from environmental contamination. This application is critical for epidemiological studies and regulatory compliance in agricultural and public health sectors [1].

Environmental Degradation Studies

Malathion diacid is a terminal hydrolysis product of malathion in soil and water . Its detection is used to track the complete degradation pathway of the parent insecticide and to assess the efficacy of bioremediation efforts. Unlike the parent compound or intermediate oxon metabolites, the diacid is considered a detoxified endpoint, making its quantification essential for evaluating environmental safety and the success of decontamination processes [2].

Impurity Profiling & Regulatory Submission

In the context of pharmaceutical manufacturing, particularly for topical malathion formulations, malathion diacid is a specified impurity. High-purity reference standards are required for method validation and routine quality control testing to meet the requirements of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Its use ensures product safety and compliance with pharmacopoeial monographs (USP, EP, JP, BP).

Analytical Method Development

Malathion diacid serves as a critical reference material for developing and validating robust analytical methods for residue analysis in food, water, and biological matrices . Its distinct retention time on C18 columns and its ionization properties in mass spectrometry are used to establish selective and sensitive assays (e.g., QuEChERS extraction followed by LC-MS/MS) that accurately differentiate it from co-extracted matrix interferences and other malathion-related compounds [3].

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